molecular formula C27H30N2O6 B3012929 N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898441-53-7

N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B3012929
CAS No.: 898441-53-7
M. Wt: 478.545
InChI Key: HXGPSSCRYBSENW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H30N2O6 and its molecular weight is 478.545. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives, including compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide. They synthesized coordination complexes and examined their antioxidant activities using various in vitro assays. They found that these compounds and their complexes exhibited significant antioxidant activity (Chkirate et al., 2019).

Synthesis and Structural Analysis

Sebhaoui et al. (2020) reported on the synthesis and characterization of novel pyrone derivatives, including a compound closely related to this compound. The study focused on the crystal structures and conducted Hirshfeld surface analysis, along with computational studies to understand the molecular properties and interactions of these compounds (Sebhaoui et al., 2020).

Antifungal and Antitumor Activity

Research by Bardiot et al. (2015) explored acetamide derivatives, which share some structural features with this compound, for their potential as antifungal agents. Their study identified derivatives with significant in vitro antifungal activity against various fungi species and demonstrated efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015). Additionally, Al-Suwaidan et al. (2016) synthesized a series of quinazolinone analogues, structurally related to the compound , and evaluated their antitumor activity. They found that several analogues exhibited broad-spectrum antitumor activity, outperforming the positive control 5-FU (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-18-12-20-6-4-5-7-22(20)29(18)15-21-14-23(30)26(16-34-21)35-17-27(31)28-11-10-19-8-9-24(32-2)25(13-19)33-3/h4-9,13-14,16,18H,10-12,15,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGPSSCRYBSENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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